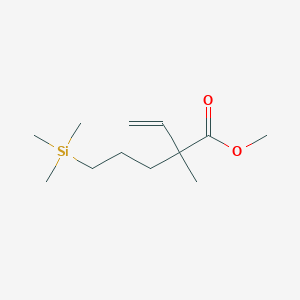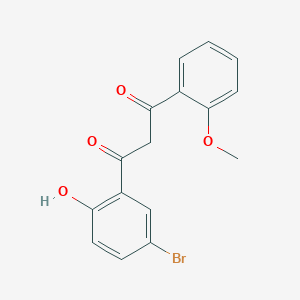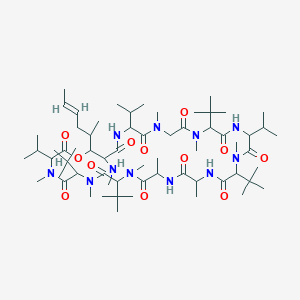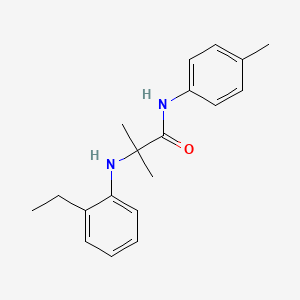
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with a trimethylsilyl group, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the specific reactants would be 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid and methanol .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the desired ester from by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Applications De Recherche Scientifique
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate depends on its specific application. In chemical reactions, the ester bond and trimethylsilyl group play crucial roles in determining its reactivity. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the trimethylsilyl group.
Ethyl acetate: Another common ester used in various applications.
Methyl butyrate: An ester with a different alkyl chain but similar functional groups.
Uniqueness
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate is unique due to the presence of the trimethylsilyl group, which can significantly influence its chemical properties and reactivity compared to other esters .
Propriétés
Numéro CAS |
88729-80-0 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
methyl 2-ethenyl-2-methyl-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C12H24O2Si/c1-7-12(2,11(13)14-3)9-8-10-15(4,5)6/h7H,1,8-10H2,2-6H3 |
Clé InChI |
WLPRFMKTSSXZDY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC[Si](C)(C)C)(C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)

![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)



![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)

![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
